molecular formula C26H29FN4O B2742998 (4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326935-76-5

(4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Numéro de catalogue B2742998
Numéro CAS: 1326935-76-5
Poids moléculaire: 432.543
Clé InChI: UFHZHTQVCLLYIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C26H29FN4O and its molecular weight is 432.543. The purity is usually 95%.
BenchChem offers high-quality (4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Molecular Interaction and Receptor Antagonism : This compound has been studied for its molecular interactions with receptors, specifically its antagonist properties for certain receptors. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar compound, showed its potent and selective antagonist properties for the CB1 cannabinoid receptor. The study explored the compound's conformational aspects and interactions with the receptor, which are crucial for understanding its pharmacological effects (Shim et al., 2002).

  • Synthesis and Bioavailability : The synthesis process and bioavailability of similar compounds have been extensively studied. For instance, research into the synthesis of 2-aminoquinazolines, which are structurally related, demonstrated improvements in potency through modifications of specific molecular groups. These studies are vital in the development of new drugs with better efficacy and bioavailability (Yokoyama et al., 2009).

  • Structural Analysis and Antiproliferative Activity : The structural exploration and analysis of similar compounds, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been conducted. These studies include X-ray diffraction studies, Hirshfeld surface analysis, and evaluations of antiproliferative activity, providing insights into the compound's potential therapeutic applications (Prasad et al., 2018).

  • Antibacterial Properties : Research on compounds like ciprofloxacin, which shares structural similarities, has explored their antibacterial properties. Studies like the one on the methanol hemisolvate of ciprofloxacin have focused on understanding the molecular structure and properties that contribute to their antibacterial efficacy (Li et al., 2006).

  • Potential as Antipsychotic Agents : Some studies have investigated the potential of structurally similar compounds as antipsychotic agents. For example, research on conformationally constrained butyrophenones, which have affinity for dopamine and serotonin receptors, revealed insights into their potential use as antipsychotics (Raviña et al., 2000).

  • Anticancer Properties : Studies have also explored the anticancer properties of structurally related compounds. For instance, a novel compound (RX-5902) showed the ability to induce apoptosis in cancer cells and inhibit tumor growth, suggesting potential applications in cancer treatment (Lee et al., 2013).

  • Antiprotozoal Activities : The synthesis and biological evaluation of derivatives of 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone for antiprotozoal activity have been studied. Compounds demonstrated promising antiamoebic and antimalarial activities, indicating their potential in treating protozoal infections (Ansari et al., 2017).

Propriétés

IUPAC Name

[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O/c1-18-6-5-7-24(19(18)2)29-12-14-30(15-13-29)25-21-16-20(27)8-9-23(21)28-17-22(25)26(32)31-10-3-4-11-31/h5-9,16-17H,3-4,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHZHTQVCLLYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCC5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.